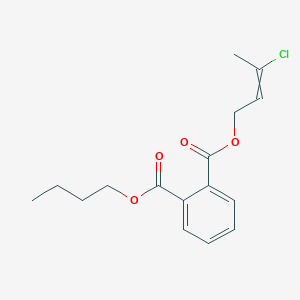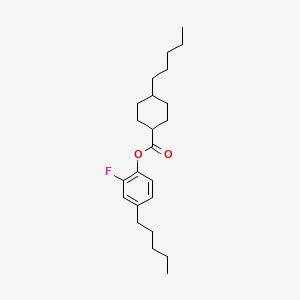
2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate is a chemical compound known for its unique structural properties It consists of a fluorinated phenyl ring and a cyclohexane carboxylate moiety, both substituted with pentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: Introduction of the fluorine atom to the phenyl ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Alkylation: Attachment of the pentyl group to the phenyl ring via Friedel-Crafts alkylation using pentyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: Formation of the ester linkage by reacting 4-pentylcyclohexanecarboxylic acid with the fluorinated phenyl compound in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and binding affinity to hydrophobic sites. The ester linkage allows for hydrolysis, releasing active metabolites that can interact with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-ethylphenyl 4-ethylcyclohexane-1-carboxylate
- 2-Fluoro-4-butylphenyl 4-butylcyclohexane-1-carboxylate
- 2-Fluoro-4-hexylphenyl 4-hexylcyclohexane-1-carboxylate
Uniqueness
2-Fluoro-4-pentylphenyl 4-pentylcyclohexane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties
Properties
CAS No. |
90311-39-0 |
|---|---|
Molecular Formula |
C23H35FO2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(2-fluoro-4-pentylphenyl) 4-pentylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H35FO2/c1-3-5-7-9-18-11-14-20(15-12-18)23(25)26-22-16-13-19(17-21(22)24)10-8-6-4-2/h13,16-18,20H,3-12,14-15H2,1-2H3 |
InChI Key |
AWWXAJPZIHTBHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)OC2=C(C=C(C=C2)CCCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


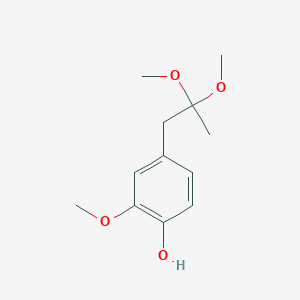

![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)

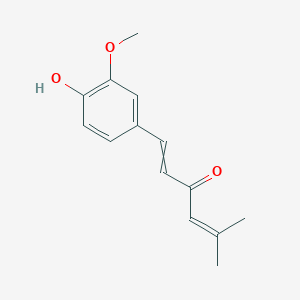
![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)
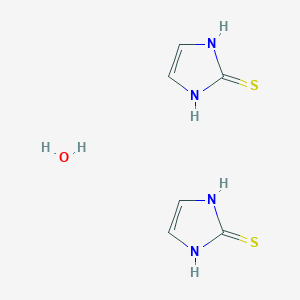
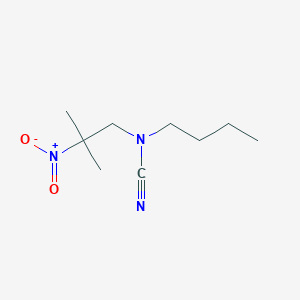
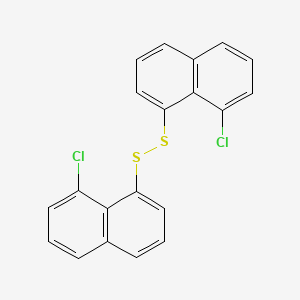

![1-([1,1'-Biphenyl]-2-yl)propan-1-one](/img/structure/B14355632.png)

![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
